Hellebrigenin

Description

This compound has been reported in Bufo gargarizans, Bufo bufo, and other organisms with data available.

structure

Properties

IUPAC Name |

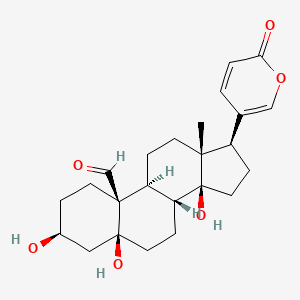

(3S,5S,8R,9S,10S,13R,14S,17R)-3,5,14-trihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O6/c1-21-8-5-18-19(6-10-23(28)12-16(26)4-9-22(18,23)14-25)24(21,29)11-7-17(21)15-2-3-20(27)30-13-15/h2-3,13-14,16-19,26,28-29H,4-12H2,1H3/t16-,17+,18-,19+,21+,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKPTWJPKVSGJB-XHCIOXAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1(CCC2C4=COC(=O)C=C4)O)CCC5(C3(CCC(C5)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=COC(=O)C=C4)O)CC[C@]5([C@@]3(CC[C@@H](C5)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90963594 | |

| Record name | 3,5,14-Trihydroxy-19-oxobufa-20,22-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465-90-7 | |

| Record name | Hellebrigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=465-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hellebrigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hellebrigenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5,14-Trihydroxy-19-oxobufa-20,22-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bufa-20,22-dienolide, 3,5,14-trihydroxy-19-oxo-, (3β,5β)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Hellebrigenin's Mechanism of Action in Cancer Cells: A Technical Guide

Introduction

Hellebrigenin, a bufadienolide cardiac glycoside found in toad skin secretions and certain plants, has emerged as a potent anti-cancer agent with a multi-faceted mechanism of action.[1][2][3] It demonstrates significant cytotoxicity across a range of cancer cell lines, including breast, oral squamous, hepatocellular, colorectal, pancreatic, and nasopharyngeal carcinomas.[1][2][3][4][5][6] This technical guide provides an in-depth analysis of this compound's core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The primary molecular target is believed to be the Na+/K+-ATPase, with downstream effects cascading to induce apoptosis, cell cycle arrest, autophagy, and the generation of reactive oxygen species (ROS).[3][7][8]

Core Mechanism: Na+/K+-ATPase Inhibition

The foundational mechanism of this compound's anti-cancer activity is its binding to and inhibition of the Na+/K+-ATPase pump.[3][7][8][9] This enzyme is crucial for maintaining cellular ion homeostasis. Its inhibition by this compound leads to an increase in intracellular sodium and calcium, which in turn triggers a cascade of signaling events that are detrimental to cancer cells. Studies have established a clear correlation between the in vitro growth inhibitory concentrations (IC50) of this compound in cancer cells and its inhibition constant (Ki) for the human α1β1 Na+/K+-ATPase isoform.[9][10]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][11][12]

-

Intrinsic Pathway: Treatment with this compound leads to a reduction in the mitochondrial membrane potential, promoting the release of cytochrome c from the mitochondria into the cytosol.[1][2] This is associated with the upregulation of pro-apoptotic proteins like Bax and Bak and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[5][11]

-

Extrinsic Pathway: The compound has been shown to increase the expression of death receptors, including Fas and DR5, on the surface of cancer cells.[5][11]

-

Caspase Activation: Both pathways converge on the activation of a cascade of caspase enzymes. This compound treatment leads to the activation of initiator caspases (caspase-8 for the extrinsic pathway, caspase-9 for the intrinsic) and the executioner caspase-3.[5][11] Activated caspase-3 is responsible for cleaving key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[5][12]

-

XIAP Suppression: this compound has been found to specifically suppress the expression of X-linked inhibitor of apoptosis protein (XIAP), further promoting the apoptotic process.[5][11]

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase, though G0/G1 arrest has also been observed in some cell types like pancreatic cancer.[3][4][5][11][13]

-

G2/M Arrest: This is a common outcome of this compound treatment in breast, oral, and hepatocellular carcinoma cells.[1][4][5] The mechanism involves the modulation of key cell cycle regulatory proteins. This compound has been shown to:

-

Upregulate the cyclin-dependent kinase inhibitor p21.[4]

-

Downregulate the expression of cyclins A2, B1, and D1, as well as their partner cyclin-dependent kinases (CDKs) like CDK4, CDK6, and Cdc2.[4][5][11]

-

Downregulate the cell division cycle 25C (Cdc25C) phosphatase, which is crucial for entry into mitosis.[4]

-

-

G0/G1 Arrest: In pancreatic cancer cell lines SW1990 and BxPC-3, this compound was found to induce arrest in the G0/G1 phase.[3]

Modulation of Signaling Pathways

This compound exerts its effects by interfering with critical intracellular signaling pathways that govern cell survival and proliferation.

-

MAPK Pathway: In oral cancer cells, this compound was found to reduce the phosphorylation of key components of the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, p38, and JNK.[5][11] Downregulation of this pathway contributes significantly to the induction of apoptosis.[5]

-

Akt Pathway: In hepatocellular carcinoma, this compound inhibits the expression and phosphorylation of Akt, a central kinase in a pro-survival signaling pathway.[1] Inhibition of Akt signaling contributes to both cell cycle arrest and apoptosis.[1][3]

Induction of Autophagy and ROS

-

Autophagy: this compound has been observed to induce autophagy in breast and pancreatic cancer cells, as evidenced by the upregulation of autophagy markers like LC3.[3][4][12][14] While autophagy can be a survival mechanism, in this context, it appears to contribute to the cytotoxic effects of the compound, with inhibitors of autophagy partially rescuing cells from this compound-induced death.[4][12]

-

Reactive Oxygen Species (ROS): In colorectal cancer cells, this compound treatment leads to the induction of excessive ROS.[2] This oxidative stress damages mitochondria, further promoting the intrinsic apoptosis pathway.[2]

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (nM) | Exposure Time | Reference |

| MCF-7 | Breast (ER-positive) | 34.9 ± 4.2 | 48 h | [4] |

| MDA-MB-231 | Breast (Triple-negative) | 61.3 ± 9.7 | 48 h | [4] |

| SCC-1 | Oral Squamous Cell | ~2-8 (dose range) | 24-72 h | [11][15] |

| SCC-47 | Oral Squamous Cell | ~2-8 (dose range) | 24-72 h | [11][15] |

| HepG2 | Hepatocellular Carcinoma | Not specified | - | [1] |

| HCT116 | Colorectal Carcinoma | Not specified | - | [2] |

| HT29 | Colorectal Carcinoma | Not specified | - | [2] |

| SW1990 | Pancreatic Carcinoma | Not specified | - | [3] |

| BxPC-3 | Pancreatic Carcinoma | Not specified | - | [3] |

| U373 | Glioblastoma | 10 | 72 h | [10] |

Experimental Protocols

Cell Viability Assay (WST-1 / MTT / SRB)

This protocol outlines the general steps for determining the cytotoxic effects of this compound.

-

Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) into 96-well plates at a density of approximately 5 x 10³ cells per well.[16] Culture for 24 hours to allow for adherence.

-

Treatment: Treat the cells with a range of this compound concentrations (e.g., 1 nM to 1000 nM) for specified time periods (e.g., 24, 48, 72 hours).[4][16] Include an untreated control and a vehicle control (DMSO).

-

Reagent Incubation:

-

For WST-1/MTT: Add the respective reagent to each well and incubate for 1-4 hours at 37°C.

-

For SRB: Fix cells with trichloroacetic acid, wash, and then stain with Sulforhodamine B solution.

-

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.[4]

-

Analysis: Calculate relative cell viability as the ratio of the absorbance of the treated group to the untreated control group. Determine the IC50 value using appropriate software (e.g., GraphPad Prism).[4]

Apoptosis Assay (Annexin V-FITC / PI Staining)

This protocol is used to quantify the percentage of apoptotic cells.

-

Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁵ cells/well) in a 6-well plate and culture for 24 hours.[16] Treat with desired concentrations of this compound for 48 hours.[16]

-

Cell Collection: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 500 µL of 1X binding buffer.[16]

-

Staining: Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.[16]

-

Incubation: Incubate the cells at room temperature in the dark for 15 minutes.[16]

-

Analysis: Analyze the stained samples by flow cytometry. The cell population is segregated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins.

-

Cell Lysis: After treatment with this compound, wash cells with PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Caspase-3, p-ERK) overnight at 4°C. A loading control antibody (e.g., β-actin) should be used.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[4]

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[4][16]

-

Quantification: Quantify the relative protein expression using software like ImageJ.[4]

References

- 1. This compound induces cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells through inhibition of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BIOCELL | this compound induces apoptosis in colorectal cancer Cells through induction of excessive reactive oxygen species [techscience.com]

- 3. This compound anti-pancreatic cancer effects based on apoptosis and autophage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Cytotoxic Effects of this compound and Arenobufagin Against Human Breast Cancer Cells [frontiersin.org]

- 5. This compound induces oral cancer cell apoptosis by modulating MAPK signalling and XIAP expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Hellebrin and its aglycone form this compound display similar in vitro growth inhibitory effects in cancer cells and binding profiles to the alpha subunits of the Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hellebrin and its aglycone form this compound display similar in vitro growth inhibitory effects in cancer cells and binding profiles to the alpha subunits of the Na+/K+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound induces oral cancer cell apoptosis by modulating MAPK signalling and XIAP expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxic Effects of this compound and Arenobufagin Against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound anti-pancreatic cancer effects based on apoptosis and autophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. This compound induces apoptosis in colorectal cancer Cells through induction of excessive reactive oxygen species [techscience.com]

Hellebrigenin: A Technical Guide on its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hellebrigenin, a bufadienolide cardiac glycoside, has garnered significant attention in the scientific community for its potent anti-cancer properties. Found in the secretions of toads (genus Bufo) and certain plants like Helleborus, this natural compound exerts its cytotoxic effects through the modulation of multiple critical signaling pathways, leading to cell cycle arrest and apoptosis in various cancer cell lines.[1][2] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and its multifaceted mechanism of action. It details the key signaling cascades it impacts, including the MAPK and Akt pathways, and provides an outline of experimental protocols used to elucidate these effects.

Chemical Structure and Identifiers

This compound is a steroid lactone characterized by a C24 steroid backbone and a six-membered lactone ring attached at the C17 position.[3][4] It is classified as a 3beta, 5beta, 14beta-trihydroxy, 19-oxo steroid.[3]

| Identifier | Value | Source |

| IUPAC Name | (3S,5S,8R,9S,10S,13R,14S,17R)-3,5,14-trihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | [3] |

| Molecular Formula | C₂₄H₃₂O₆ | [3] |

| CAS Number | 465-90-7 | [3] |

| SMILES | C[C@]12CC[C@H]3--INVALID-LINK--CC[C@]5([C@@]3(CC--INVALID-LINK--O)C=O)O | [3][5] |

| InChI | InChI=1S/C24H32O6/c1-21-8-5-18-19(6-10-23(28)12-16(26)4-9-22(18,23)14-25)24(21,29)11-7-17(21)15-2-3-20(27)30-13-15/h2-3,13-14,16-19,26,28-29H,4-12H2,1H3/t16-,17+,18-,19+,21+,22-,23-,24-/m0/s1 | [3][] |

| InChIKey | TVKPTWJPKVSGJB-XHCIOXAKSA-N | [3][] |

Physicochemical and Pharmacological Properties

This compound's biological activity is intrinsically linked to its chemical structure. The following table summarizes its key physicochemical and reported pharmacological properties.

| Property | Value | Source |

| Molecular Weight | 416.51 g/mol | [3][7] |

| Appearance | Powder | [2] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [2][8] |

| Water Solubility (Predicted) | 0.084 g/L | [4] |

| logP (Predicted) | 1.39 | [4] |

| pKa (Strongest Acidic, Predicted) | 14.06 | [4] |

| pKa (Strongest Basic, Predicted) | 0.3 | [4] |

| Primary Biological Role | Antineoplastic agent, Apoptosis inducer, Na+/K+-ATPase inhibitor | [3][9] |

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects through a complex interplay of signaling pathways, primarily culminating in apoptosis and cell cycle arrest. The primary molecular target is the Na+/K+-ATPase, but its downstream effects are vast and interconnected.[9][10]

Inhibition of MAPK and Akt Signaling

This compound is a known inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically targeting ERK, p38, and JNK.[11][12] It also effectively suppresses the expression and phosphorylation of Akt, a key protein in the PI3K/Akt pathway that is crucial for cell survival and proliferation.[1][11] Inhibition of these pathways removes pro-survival signals and sensitizes cancer cells to apoptosis.

Caption: this compound inhibits the pro-survival MAPK and Akt signaling pathways.

Induction of Apoptosis

This compound is a potent inducer of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12]

-

Intrinsic Pathway: It causes a decrease in the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol.[9][11] This process is regulated by the Bcl-2 family of proteins. This compound downregulates anti-apoptotic proteins like Bcl-2 and Bcl-xL while upregulating pro-apoptotic proteins such as Bax, Bak, and Bad.[12][13] The released cytochrome c activates caspase-9, which in turn activates the executioner caspase-3, leading to PARP cleavage and cell death.[13]

-

Extrinsic Pathway: this compound treatment has been shown to increase the expression of death receptors like Fas and DR5.[12] It also activates caspase-8, a key initiator caspase in the extrinsic pathway, which can directly activate caspase-3.[12][13]

Furthermore, this compound specifically suppresses the X-linked inhibitor of apoptosis protein (XIAP), further promoting caspase activity and apoptosis.[11][12]

Caption: this compound induces apoptosis via intrinsic and extrinsic pathways.

DNA Damage and Cell Cycle Arrest

This compound can induce DNA double-strand breaks, which activates the ATM (Ataxia-Telangiectasia Mutated) pathway.[1][11] This activation subsequently leads to cell cycle arrest, typically at the G2/M phase, by modulating key cell cycle regulators.[1][12] For instance, it has been shown to downregulate cyclins A2 and B1, and CDKs 4 and 6.[12] In some cell lines, it can also induce G0/G1 arrest.[9][14] This prevents cancer cells from proliferating and allows time for DNA repair or, if the damage is too severe, progression to apoptosis.

Experimental Protocols

The following sections outline the general methodologies used in the investigation of this compound's bioactivity.

Cell Viability and Cytotoxicity Assay (MTT/SRB Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

-

Cell Seeding: Plate cancer cells (e.g., HepG2, SCC-1, HCT116) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0 to 500 nM) for specified time periods (e.g., 24, 48, 72 hours).[9] A vehicle control (e.g., DMSO in media) must be included.

-

Reagent Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) solution to each well and incubate according to the manufacturer's protocol.

-

Measurement: Solubilize the formazan crystals (for MTT) or the protein-bound dye (for SRB). Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using dose-response curve analysis.

Western Blot Analysis for Protein Expression

This method is used to detect changes in the expression and phosphorylation levels of key proteins in signaling pathways.

-

Cell Lysis: Treat cells with this compound (e.g., 8 nM for 24 hours) and a control.[11] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST) for at least 1-2 hours at room temperature to prevent non-specific antibody binding.[9]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, Akt, Bcl-2, Caspase-3, β-actin) overnight at 4°C.[9]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9] Quantify band intensity relative to a loading control like β-actin.

Caption: General workflow for Western Blot analysis.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is used to quantify the effects of this compound on the cell cycle distribution and to measure apoptosis.

-

Cell Preparation: Treat cells with this compound for a specified duration. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.

-

Staining (Cell Cycle): Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Staining (Apoptosis): For apoptosis, use an Annexin V-FITC and PI apoptosis detection kit according to the manufacturer's instructions on non-fixed cells.

-

Acquisition: Analyze the stained cells using a flow cytometer.

-

Analysis: For cell cycle, use software to model the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases. For apoptosis, quantify the percentage of cells that are early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion

This compound is a promising natural compound with potent and multifaceted anti-cancer activity. Its ability to simultaneously inhibit critical survival pathways like MAPK and Akt while robustly inducing both intrinsic and extrinsic apoptosis makes it a compelling candidate for further preclinical and clinical investigation. The methodologies outlined in this guide provide a foundational framework for researchers aiming to explore the therapeutic potential of this compound and other bufadienolides in the field of oncology drug development.

References

- 1. This compound induces cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells through inhibition of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CAS:465-90-7 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. This compound | C24H32O6 | CID 259577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PhytoBank: Showing this compound (PHY0057721) [phytobank.ca]

- 5. PubChemLite - this compound (C24H32O6) [pubchemlite.lcsb.uni.lu]

- 7. This compound | MAPK inhibitor; XIAP inhibitor | TargetMol [targetmol.com]

- 8. This compound | CAS:465-90-7 | Manufacturer ChemFaces [chemfaces.com]

- 9. This compound induces apoptosis in colorectal cancer Cells through induction of excessive reactive oxygen species [techscience.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound induces oral cancer cell apoptosis by modulating MAPK signalling and XIAP expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Cytotoxic Effects of this compound and Arenobufagin Against Human Breast Cancer Cells [frontiersin.org]

- 14. This compound anti-pancreatic cancer effects based on apoptosis and autophage - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of Hellebrigenin derivatives

An In-depth Technical Guide on the Biological Activity of Hellebrigenin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a natural bufadienolide, a type of cardiotonic steroid, found in certain plants and in the skin secretions of toads.[1][2] As the aglycone (non-sugar portion) of hellebrin, it belongs to a class of compounds historically recognized for their effects on cardiac tissue.[3][4] Modern research, however, has pivoted towards investigating the potent anticancer activities of this compound and its synthetic derivatives.[4][5] These compounds exert significant cytotoxicity against a wide array of cancer cell lines, including those resistant to conventional chemotherapeutics.[3][6]

The primary mechanism of action for this compound is the inhibition of the Na+/K+-ATPase, an essential transmembrane pump.[6][7][8] This inhibition disrupts cellular ion homeostasis, triggering a cascade of downstream signaling events that culminate in cell cycle arrest, autophagy, and apoptosis.[1][6][9] This guide provides a comprehensive overview of the biological activities of this compound derivatives, focusing on their mechanisms of action, quantitative data on their efficacy, and detailed experimental protocols for their evaluation.

Core Mechanism of Action: Na+/K+-ATPase Inhibition

The definitive molecular target of this compound and other cardiotonic steroids is the Na+/K+-ATPase enzyme complex.[1][8] This pump is crucial for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane. This compound binds to the extracellular surface of the α-subunit of the pump, inhibiting its activity.[3][10]

This inhibition leads to:

-

An increase in intracellular Na+ concentration.[11]

-

A subsequent rise in intracellular calcium (Ca2+) levels via the Na+/Ca2+ exchanger.

-

Disruption of the cellular membrane potential.

Unlike many other cardiac glycosides where the aglycone form is less potent than the glycoside, this compound often displays in vitro growth inhibitory effects that are similar to or even greater than its glycoside parent, hellebrin.[3][12] Studies have also shown that hellebrin and this compound exhibit a higher binding affinity for the α1β1 isoform of the Na+/K+-ATPase compared to the α2β1 and α3β1 complexes.[3][12] This interaction is the primary trigger for the downstream signaling pathways responsible for its anticancer effects.

Anticancer Activity and Associated Signaling Pathways

The disruption of ion homeostasis by this compound derivatives initiates multiple anticancer responses, primarily through the induction of apoptosis, cell cycle arrest, and autophagy.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in a multitude of cancer cell lines, including those of the pancreas, breast, colon, and oral squamous cell carcinoma.[1][2][9][13] It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[2][14]

-

Intrinsic Pathway : this compound treatment leads to a reduction in the mitochondrial membrane potential.[1][9] This is associated with the upregulation of pro-apoptotic proteins like Bax and Bak and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, leading to the activation of caspase-9 and subsequently caspase-3.[2][14]

-

Extrinsic Pathway : The compound has been shown to increase the expression of death receptors like Fas and DR5.[2][14] This sensitizes the cells to apoptotic signals, leading to the activation of caspase-8.[2][14]

Cell Cycle Arrest

A common mechanism underlying the cytotoxicity of this compound is the induction of cell cycle arrest, most frequently at the G2/M or G0/G1 phase.[6][13][14] This prevents cancer cells from proliferating. The arrest is mediated by the modulation of key cell cycle regulatory proteins. For instance, this compound has been observed to downregulate cyclins A2, B1, and D3, as well as cyclin-dependent kinases (CDKs) like Cdc2, CDK4, and CDK6.[2][14] Concurrently, it can upregulate CDK inhibitors such as p21.[13]

Modulation of Key Signaling Pathways

Several critical signaling pathways are modulated by this compound treatment:

-

MAPK Pathway : this compound has been found to reduce the phosphorylation of ERK, p38, and JNK in oral cancer cells, suggesting that downregulation of the MAPK signaling pathway contributes to its pro-apoptotic effects.[2][14] However, in glioblastoma cells, it has been shown to activate the p38 MAPK pathway, indicating cell-type specific responses.[1][2]

-

PI3K/AKT Pathway : In some cancer models, this compound has been shown to suppress the PI3K/AKT signaling pathway, which is a critical regulator of cell survival and proliferation.[6]

-

STAT1 Pathway : Inhibition of Na+/K+-ATPase by cardiotonic glycosides can curtail the phosphorylation-mediated stabilization of STAT1, a key transcriptional regulator for the immune checkpoint protein IDO1.[11]

Quantitative Biological Data

The cytotoxic and inhibitory activities of this compound and its parent compound, hellebrin, have been quantified across various cancer cell lines and Na+/K+-ATPase isoforms. The data is summarized below for comparative analysis.

Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound and Hellebrin

| Compound | Cell Line | Cancer Type | IC₅₀ (nM) | Reference(s) |

| This compound | U373 | Glioblastoma | 10 | [3] |

| This compound | MCF-7 | Breast (ER+) | 34.9 ± 4.2 | [13] |

| This compound | MDA-MB-231 | Breast (Triple-Negative) | 61.3 ± 9.7 | [13] |

| This compound | SW1990 | Pancreatic | ~20-30 (at 48h) | [9] |

| This compound | BxPC-3 | Pancreatic | ~10-20 (at 48h) | [9] |

| This compound | SCC-1 | Oral Squamous Cell | < 8 (at 48h) | [2] |

| This compound | SCC-47 | Oral Squamous Cell | < 8 (at 48h) | [2] |

| This compound | HL-60 | Promyelocytic Leukemia | 0.06 µM (60 nM) | [5] |

| Hellebrin | Average of 8 lines | Various | 28 ± 7 | [3] |

| This compound | Average of 8 lines | Various | 16 ± 5 | [3] |

Table 2: Inhibition (Kᵢ) and Binding Affinity (Kₒ.₅) for Human Na+/K+-ATPase Isoforms

| Compound | Isoform | Kᵢ (nM) | Kₒ.₅ (nM) | Reference(s) |

| Hellebrin | α1β1 | 13 ± 2 | 14 ± 1 | [3] |

| Hellebrin | α2β1 | 30 ± 4 | 29 ± 4 | [3] |

| Hellebrin | α3β1 | 22 ± 3 | 25 ± 3 | [3] |

| This compound | α1β1 | 14 ± 2 | 16 ± 2 | [3] |

| This compound | α2β1 | 29 ± 5 | 31 ± 5 | [3] |

| This compound | α3β1 | 30 ± 5 | 32 ± 5 | [3] |

Note: Kᵢ represents the inhibition constant for enzyme activity, while Kₒ.₅ represents the concentration for 50% displacement of ³H-ouabain binding.

Experimental Protocols

Detailed and standardized methodologies are critical for the reliable evaluation of this compound derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a common method for determining the concentration at which a compound inhibits cell viability by 50% (IC₅₀).[2][3]

Methodology:

-

Cell Culture: Culture human cancer cells in the appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Seeding: Plate cells in 96-well microplates at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate overnight to allow for attachment.[2]

-

Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the existing medium with the drug-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours).[2]

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[2]

-

Solubilization: Carefully remove the supernatant and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance of the solution in each well using a microplate reader at a wavelength of 595 nm.[2]

-

Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Na+/K+-ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified Na+/K+-ATPase.[3]

Methodology:

-

Enzyme Preparation: Use purified human Na+/K+-ATPase α-subunit isoforms (α1β1, α2β1, α3β1) expressed in a suitable system, such as Pichia pastoris.[3]

-

Reaction Mixture: Prepare a reaction buffer containing NaCl, KCl, MgCl₂, EGTA, and a buffer like Tris-HCl.

-

Inhibition: Pre-incubate the purified enzyme with various concentrations of the this compound derivative at 37°C.

-

Initiate Reaction: Start the enzymatic reaction by adding ATP. The enzyme will hydrolyze ATP to ADP and inorganic phosphate (Pi).

-

Quantify Activity: After a set incubation time, stop the reaction. Measure the amount of Pi released using a colorimetric method (e.g., malachite green assay).

-

Analysis: The rate of Pi release is proportional to enzyme activity. Compare the activity in the presence of the inhibitor to the control (no inhibitor) to determine the percent inhibition. Calculate the Kᵢ value by fitting the data to an appropriate inhibition model.[3]

Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This method quantifies the percentage of cells undergoing early and late apoptosis.[9]

Methodology:

-

Cell Treatment: Treat cancer cells with the desired concentrations of the this compound derivative for a specified time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Analysis: Quantify the percentage of cells in each quadrant to determine the apoptotic rate.[9]

Conclusion and Future Directions

This compound and its derivatives represent a promising class of anticancer agents with a well-defined primary target, the Na+/K+-ATPase. Their ability to induce multiple cell death pathways, including apoptosis and autophagy, and to arrest the cell cycle makes them potent cytotoxic compounds against a broad range of cancers. The unusual potency of the aglycone form, this compound, compared to its glycoside parent marks it as a particularly interesting candidate for drug development.[3]

Future research should focus on the synthesis of novel derivatives with improved selectivity for cancer-specific Na+/K+-ATPase isoforms to enhance the therapeutic window and reduce potential cardiotoxicity. Further elucidation of the downstream signaling pathways in different cancer types will be crucial for identifying predictive biomarkers and rational combination therapies. In vivo studies are necessary to confirm the preclinical efficacy and to evaluate the pharmacokinetic and safety profiles of these compelling natural products.[2]

References

- 1. This compound induces apoptosis in colorectal cancer Cells through induction of excessive reactive oxygen species [techscience.com]

- 2. This compound induces oral cancer cell apoptosis by modulating MAPK signalling and XIAP expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hellebrin and its aglycone form this compound display similar in vitro growth inhibitory effects in cancer cells and binding profiles to the alpha subunits of the Na+/K+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemistry and the Potential Antiviral, Anticancer, and Anti-Inflammatory Activities of Cardiotonic Steroids Derived from Toads | MDPI [mdpi.com]

- 5. This compound triggers death of promyelocytic leukemia cells by non-genotoxic ways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cardiac glycosides and sodium/potassium-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound anti-pancreatic cancer effects based on apoptosis and autophage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hellebrin and its aglycone form this compound display similar in vitro growth inhibitory effects in cancer cells and binding profiles to the alpha subunits of the Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytotoxic Effects of this compound and Arenobufagin Against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Hellebrigenin: A Comprehensive Technical Guide on its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Hellebrigenin, a bufadienolide cardiac glycoside, and its emerging role as a potent anti-cancer agent. Sourced from natural origins such as the skin secretions of toads and plants of the Helleborus and Kalanchoe genera, this compound has demonstrated significant cytotoxic effects across a range of cancer cell lines[1][2][3]. This document details its mechanism of action, summarizes key quantitative data, provides standardized experimental protocols, and visualizes the complex signaling pathways it modulates.

Core Mechanism of Action

This compound exerts its anti-neoplastic effects through a multi-faceted approach, targeting several core cellular processes simultaneously. Its primary mechanisms include the inhibition of Na+/K+-ATPase, induction of programmed cell death (apoptosis and autophagy), cell cycle arrest, and the generation of reactive oxygen species (ROS).

Inhibition of Na+/K+-ATPase

As a cardiac glycoside, this compound's foundational mechanism involves the high-affinity binding to and inhibition of the Na+/K+-ATPase enzyme complex[1][2][4]. This inhibition disrupts the cellular sodium gradient, which is a key event that can trigger downstream signaling cascades. Notably, this compound and its glycoside form, Hellebrin, exhibit a higher binding affinity for the α1β1 isoform of the Na+/K+-ATPase compared to the α2β1 and α3β1 complexes[4]. This interaction is a critical initiating step for many of the compound's cytotoxic effects in cancer cells[5][6].

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7][8].

-

Intrinsic Pathway : Treatment with this compound leads to an increase in the pro-apoptotic proteins Bax and Bak, and a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xL[7][8]. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, causing the release of cytochrome c from the mitochondria into the cytosol[2][3]. This event activates the caspase cascade, notably initiator caspase-9 and executioner caspase-3, culminating in the cleavage of poly(ADP-ribose) polymerase (PARP) and apoptosis[1][3][7].

-

Extrinsic Pathway : The compound upregulates the expression of death receptors such as Fas and DR5 on the cell surface[7]. This sensitization leads to the activation of initiator caspase-8, which converges with the intrinsic pathway to execute apoptosis[7][8].

Modulation of Key Signaling Pathways

This compound's pro-apoptotic activity is mediated by its significant impact on critical cancer-related signaling pathways.

-

MAPK Pathway : In oral and nasopharyngeal cancer cells, this compound has been shown to suppress the phosphorylation of key components of the MAPK pathway, including ERK, p38, and JNK[7][9]. Downregulation of these survival signals is a crucial step in its induction of caspase-mediated apoptosis[7].

-

PI3K/Akt Pathway : The compound effectively inhibits the PI3K/Akt/mTOR signaling pathway[1]. In hepatocellular carcinoma cells, this compound inhibits Akt expression and phosphorylation. The inhibition of this central pro-survival pathway contributes to both cell cycle arrest and apoptosis[3][10].

-

XIAP Suppression : A human apoptosis array identified the X-linked inhibitor of apoptosis protein (XIAP) as a specific target of this compound. By suppressing XIAP expression, this compound removes a key brake on the caspase cascade, thereby promoting apoptosis[7].

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest. Depending on the cancer type, this arrest occurs at different phases.

-

G2/M Phase : In oral squamous cell carcinoma, nasopharyngeal carcinoma, and hepatocellular carcinoma cells, this compound causes cell cycle arrest at the G2/M checkpoint[3][7][9]. This is associated with the downregulation of cell cycle-related proteins such as cyclins A2, B1, and D3, as well as CDKs 1, 4, and 6[7][9][11].

-

G0/G1 Phase : In pancreatic cancer cells, this compound treatment leads to an arrest in the G0/G1 phase[1].

Induction of Autophagy and ROS Generation

Beyond apoptosis, this compound can induce other forms of cell death. It has been shown to promote autophagy in pancreatic and breast cancer cells[1][8]. Furthermore, this compound treatment leads to the excessive production of Reactive Oxygen Species (ROS) in colorectal cancer cells[2]. This surge in ROS induces oxidative stress, which in turn triggers the mitochondrial apoptosis pathway, characterized by the collapse of mitochondrial membrane potential and the release of cytochrome c[2].

Quantitative Efficacy Data

The cytotoxic potency of this compound has been quantified across various human cancer cell lines. The following tables summarize the effective concentrations and IC50 values reported in the literature.

Table 1: Effective Concentrations of this compound for Inducing Biological Effects

| Cell Line(s) | Cancer Type | Concentration Range | Observed Effect(s) | Citation(s) |

|---|---|---|---|---|

| SCC-1, SCC-47 | Oral Squamous Cell Carcinoma | 2–8 nM | Cytotoxicity, Apoptosis, G2/M Arrest, MAPK Inhibition | [7] |

| HCT116, HT29 | Colorectal Cancer | 100–400 nM | Apoptosis, ROS Production, Inhibition of Colony Formation | [2] |

| SW1990, BxPC-3 | Pancreatic Cancer | 30–96 nM | G0/G1 Arrest, Apoptosis, Autophagy | [1] |

| HepG2 | Hepatocellular Carcinoma | 62.5–125 nM | G2/M Arrest, DNA Damage, Apoptosis, Akt Inhibition | [3][11] |

| MCF-7 | Breast Cancer (ER+) | Starting from 10 nM | Apoptosis, G2/M Arrest, Autophagy, Upregulation of p21 |[8][12] |

Table 2: Reported IC50 Values for this compound

| Cell Line | Cancer Type | IC50 Value | Citation(s) |

|---|---|---|---|

| U373 | Glioblastoma | ~10 nM | [6][9] |

| Multiple Lines (Mean) | Various Cancers | 16 ± 5 nM |[6] |

Visualizing Molecular Pathways and Workflows

The following diagrams, generated using DOT language, illustrate the key molecular pathways affected by this compound and a general workflow for its preclinical evaluation.

Caption: High-level overview of this compound's multifaceted mechanism of action.

Caption: this compound's induction of intrinsic and extrinsic apoptotic pathways.

Caption: General experimental workflow for evaluating this compound's anticancer effects.

Key Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in this compound research. These protocols are generalized and should be optimized for specific cell lines and laboratory conditions.

Cell Viability Assessment (MTT Assay)

This protocol assesses the cytotoxic effects of this compound by measuring the metabolic activity of cells.

-

Materials and Reagents :

-

Human cancer cell lines (e.g., SCC-1, SCC-47).

-

96-well culture plates.

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Dimethyl sulfoxide (DMSO).

-

Microplate reader.

-

-

Procedure :

-

Cell Seeding : Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight to allow for attachment.

-

Treatment : Prepare serial dilutions of this compound (e.g., 0, 2, 4, 8 nM) in complete medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (DMSO) at the highest concentration used.

-

Incubation : Incubate the plates for desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition : After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance at 595 nm using a microplate reader.

-

Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.[13][14].

-

Materials and Reagents :

-

6-well culture plates.

-

This compound.

-

Phosphate-Buffered Saline (PBS).

-

Trypsin-EDTA (for adherent cells).

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

-

Flow cytometer.

-

-

Procedure :

-

Cell Seeding and Treatment : Seed cells (e.g., 1 x 10⁵ cells/well) in 6-well plates, allow them to adhere overnight, and then treat with various concentrations of this compound for 24-48 hours.

-

Cell Harvesting : Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells from each treatment condition.

-

Washing : Centrifuge the cell suspension at ~500 x g for 5 minutes. Wash the cell pellet twice with cold PBS.

-

Resuspension : Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining : Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

-

Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression levels of key proteins involved in the signaling pathways modulated by this compound.

-

Materials and Reagents :

-

Treated and untreated cell pellets.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., against p-ERK, ERK, Bcl-2, Bax, Caspase-3, PARP, β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Imaging system.

-

-

Procedure :

-

Protein Extraction : Lyse cell pellets in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE : Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Electrotransfer : Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking : Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody Incubation : Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin to normalize protein levels.

-

Conclusion and Future Directions

This compound is a promising natural compound with potent anti-cancer activity demonstrated across a variety of malignancies, including oral, pancreatic, colorectal, and liver cancers[1][2][3][7]. Its ability to simultaneously inhibit Na+/K+-ATPase, modulate crucial survival pathways like MAPK and PI3K/Akt, and induce multiple forms of programmed cell death makes it a compelling candidate for further drug development.

Future research should focus on:

-

In Vivo Efficacy : While in vitro results are strong, more extensive in vivo studies in animal models are needed to validate its therapeutic efficacy and establish a safety profile[2].

-

Pharmacokinetics and Bioavailability : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for clinical translation.

-

Combination Therapies : Investigating the synergistic effects of this compound with conventional chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies with potentially lower toxicity.

-

Biomarker Identification : Identifying biomarkers that predict sensitivity to this compound could enable patient stratification and personalized medicine approaches.

The comprehensive data presented in this guide underscore the significant potential of this compound as a next-generation therapeutic agent for cancer treatment.

References

- 1. This compound anti-pancreatic cancer effects based on apoptosis and autophage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound induces apoptosis in colorectal cancer Cells through induction of excessive reactive oxygen species [techscience.com]

- 3. researchgate.net [researchgate.net]

- 4. Hellebrin and its aglycone form this compound display similar in vitro growth inhibitory effects in cancer cells and binding profiles to the alpha subunits of the Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound induces oral cancer cell apoptosis by modulating MAPK signalling and XIAP expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Cytotoxic Effects of this compound and Arenobufagin Against Human Breast Cancer Cells [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound induces cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells through inhibition of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cytotoxic Effects of this compound and Arenobufagin Against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

Hellebrigenin: A Comprehensive Technical Guide to its Role in Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hellebrigenin, a bufadienolide cardiac glycoside, has emerged as a potent inducer of apoptosis in a variety of cancer cell lines. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound triggers programmed cell death. It details the compound's effects on both the intrinsic and extrinsic apoptosis pathways, supported by a compilation of quantitative data from multiple studies. Furthermore, this guide outlines the key experimental protocols for assessing this compound-induced apoptosis and visualizes the complex signaling cascades using detailed diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Introduction

This compound is a natural compound found in the skin secretions of toads and certain plants.[1] Traditionally known for its cardiotonic effects, recent research has highlighted its significant anti-cancer properties.[2][3] A primary mechanism underlying its cytotoxicity against cancer cells is the induction of apoptosis, or programmed cell death.[1][3] Understanding the intricate signaling pathways modulated by this compound is crucial for its potential development as a therapeutic agent. This guide synthesizes the current knowledge on this compound's pro-apoptotic effects, focusing on the core molecular machinery it influences.

Molecular Mechanisms of this compound-Induced Apoptosis

This compound executes its pro-apoptotic functions by engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[3][4]

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major target of this compound's action. This pathway is initiated by various intracellular stresses, leading to changes in the mitochondrial membrane. This compound has been shown to induce the following key events:

-

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is critical for mitochondrial integrity.[5][6] this compound treatment leads to an upregulation of pro-apoptotic proteins like Bax and Bak, and a downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[3][4][7] This shift in balance is a pivotal step in initiating apoptosis.

-

Mitochondrial Membrane Depolarization: The altered ratio of Bcl-2 family proteins results in the loss of mitochondrial membrane potential (ΔΨm).[1][2][3]

-

Cytochrome c Release: The disruption of the mitochondrial membrane leads to the release of cytochrome c from the intermembrane space into the cytosol.[1][2]

-

Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and subsequent activation of caspase-9, an initiator caspase.[8] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.[2][3][8]

-

PARP Cleavage: Activated caspase-3 cleaves various cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][3]

The Extrinsic (Death Receptor) Pathway

This compound also activates the extrinsic apoptosis pathway, which is initiated by the binding of extracellular death ligands to transmembrane death receptors. Key observations include:

-

Upregulation of Death Receptors: Treatment with this compound has been shown to increase the expression of death receptors such as Fas and DR5 on the cell surface.[3][4][9]

-

Caspase-8 Activation: The engagement of death receptors leads to the recruitment of adaptor proteins and pro-caspase-8, resulting in the activation of caspase-8.[3][8]

-

Crosstalk with the Intrinsic Pathway: Activated caspase-8 can directly cleave and activate caspase-3. Additionally, it can cleave Bid to tBid, which then translocates to the mitochondria to amplify the apoptotic signal through the intrinsic pathway.

Upstream Signaling Pathways

Several upstream signaling pathways have been identified to be modulated by this compound, influencing its pro-apoptotic activity:

-

MAPK Pathway: this compound has been observed to reduce the phosphorylation of key components of the MAPK pathway, including ERK, p38, and JNK.[3][4] Downregulation of this pathway appears to contribute to the induction of apoptosis.

-

PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a crucial survival pathway that is often dysregulated in cancer. This compound has been shown to inhibit the phosphorylation of Akt, thereby suppressing this pro-survival signaling and promoting apoptosis.[1][10]

-

Inhibition of XIAP: The X-linked inhibitor of apoptosis protein (XIAP) is a potent endogenous inhibitor of caspases. This compound has been found to specifically suppress the expression of XIAP, further promoting caspase-mediated apoptosis.[3][4]

-

Induction of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels has been reported as an early event in this compound-induced apoptosis, suggesting that oxidative stress may act as an upstream trigger for the mitochondrial pathway.[2]

Quantitative Data on this compound's Pro-Apoptotic Effects

The following tables summarize quantitative data from various studies investigating the effects of this compound on cancer cell lines.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Reference |

| HCT116 | Colorectal Cancer | Not specified, significant effect at 100-400 nM | 48 | [2] |

| HT29 | Colorectal Cancer | Not specified, significant effect at 100-400 nM | 48 | [2] |

| NPC-BM | Nasopharyngeal Carcinoma | Not specified, significant effect at 5, 10, 20 nM | Not specified | [8] |

| NPC-039 | Nasopharyngeal Carcinoma | Not specified, significant effect at 5, 10, 20 nM | Not specified | [8] |

| SCC-1 | Oral Squamous Cell Carcinoma | Not specified, significant effect at 2, 4, 8 nM | 24, 48, 72 | [3] |

| SCC-47 | Oral Squamous Cell Carcinoma | Not specified, significant effect at 2, 4, 8 nM | 24, 48, 72 | [3] |

| MCF-7 | Breast Cancer | ~25 | 48 | [7] |

| MDA-MB-231 | Breast Cancer | ~40 | 48 | [7] |

| HepG2 | Hepatocellular Carcinoma | Not specified, significant effect at 62.5, 125 nM | 48 | [1] |

| SW1990 | Pancreatic Cancer | Not specified, significant effect at 24, 48, 96 nM | 48 | [11] |

| BxPC-3 | Pancreatic Cancer | Not specified, significant effect at 30 nM | Not specified | [11] |

Table 2: Effects of this compound on Apoptosis-Related Protein Expression

| Cell Line | Treatment (nM) | Protein | Change in Expression | Reference |

| HCT116, HT29 | 100-400 | Cleaved Caspase-9 | Increased | [2] |

| HCT116, HT29 | 100-400 | Cleaved Caspase-3 | Increased | [2] |

| HCT116, HT29 | 100-400 | BAX | Increased | [2] |

| HCT116, HT29 | 100-400 | BCL-2 | Decreased | [2] |

| NPC-BM, NPC-039 | 5, 10, 20 | DR5 | Increased | [8] |

| NPC-BM, NPC-039 | 5, 10, 20 | FAS | Increased | [8] |

| NPC-BM, NPC-039 | 5, 10, 20 | Cleaved Caspase-3, -8, -9 | Increased | [8] |

| NPC-BM, NPC-039 | 5, 10, 20 | Bcl-xL, Mcl-1 | Decreased | [8] |

| NPC-BM, NPC-039 | 5, 10, 20 | Bak | Increased | [8] |

| SCC-1, SCC-47 | 2, 4, 8 | Cleaved Caspase-3, -8, -9 | Increased | [3] |

| SCC-1, SCC-47 | 2, 4, 8 | PARP | Cleavage Increased | [3] |

| SCC-1, SCC-47 | 2, 4, 8 | Bcl-2, Bcl-xL | Decreased | [3] |

| SCC-1, SCC-47 | 2, 4, 8 | Bax, Bak | Increased | [3] |

| SCC-1, SCC-47 | 2, 4, 8 | Fas, DR5 | Increased | [3] |

| SCC-1, SCC-47 | 8 | XIAP | Decreased | [3] |

| MCF-7 | Not specified | Bcl-2, Bcl-xL | Decreased | [7] |

| MCF-7 | Not specified | Bad | Increased | [7] |

| HepG2 | 62.5, 125 | Bax | Translocation to mitochondria | [1] |

| HepG2 | 62.5, 125 | Cytochrome c | Release to cytosol | [1] |

| HepG2 | 62.5, 125 | Cleaved Caspase-3, -9 | Increased | [1] |

| SW1990, BxPC-3 | Varies | Bax | Increased | [11] |

| SW1990, BxPC-3 | Varies | Bcl-2 | Decreased | [11] |

| SW1990 | Varies | Cleaved Caspase-7 | Increased | [12] |

| BxPC-3 | Varies | Cleaved Caspase-3, -7, -9 | Increased | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the pro-apoptotic effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[3]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 2, 4, 8 nM) for different time points (e.g., 24, 48, 72 hours).[3]

-

MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate at 37°C for 4 hours.[3]

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance at 595 nm using a microplate reader.[3]

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Plate cells in a 6-well plate (1 x 10^5 cells/well), allow them to attach, and then treat with this compound (e.g., 100-400 nM) for 48 hours.[2]

-

Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.[2]

-

Staining: Resuspend the cells in binding buffer. Add FITC-Annexin V and Propidium Iodide and incubate in the dark for 15 minutes at room temperature.[2][13]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, and late apoptotic/necrotic cells are Annexin V+ and PI+.[2][13]

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins involved in the apoptosis pathways.

-

Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[3]

-

Protein Quantification: Determine the protein concentration using a BCA assay.[3]

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[3]

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against the target proteins (e.g., caspase-3, Bcl-2, Bax) overnight at 4°C.[3]

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescence detection system.[3]

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

This assay uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential.

-

Cell Treatment: Treat cells with different concentrations of this compound.

-

JC-1 Staining: Incubate the cells with JC-1 staining solution according to the manufacturer's protocol. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

-

Analysis: Analyze the cells by flow cytometry or fluorescence microscopy to determine the ratio of red to green fluorescence, which is indicative of the mitochondrial membrane potential.[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its analysis.

Caption: this compound-induced apoptosis signaling pathways.

Caption: Experimental workflow for studying this compound-induced apoptosis.

Conclusion

This compound is a promising natural compound with potent anti-cancer activity, primarily exerted through the induction of apoptosis. It effectively triggers both the intrinsic and extrinsic apoptotic pathways by modulating key regulatory proteins, including the Bcl-2 family, caspases, and death receptors. Furthermore, its ability to inhibit pro-survival signaling pathways like MAPK and PI3K/Akt, and to suppress the apoptosis inhibitor XIAP, underscores its multi-faceted mechanism of action. The comprehensive data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and the development of novel anti-cancer strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound induces apoptosis in colorectal cancer Cells through induction of excessive reactive oxygen species [techscience.com]

- 3. This compound induces oral cancer cell apoptosis by modulating MAPK signalling and XIAP expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound induces oral cancer cell apoptosis by modulating MAPK signalling and XIAP expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 6. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Cytotoxic Effects of this compound and Arenobufagin Against Human Breast Cancer Cells [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. The Efficacy of this compound Against Nasopharyngeal Carcinoma Cells: The Molecular and Bioinformatic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound induces cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells through inhibition of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound anti-pancreatic cancer effects based on apoptosis and autophage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Hellebrigenin cell cycle arrest mechanism

An In-depth Technical Guide on the Core Cell Cycle Arrest Mechanism of Hellebrigenin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a natural bufadienolide cardiac glycoside, has demonstrated significant anti-cancer activity across a range of human malignancies.[1][2][3] A primary mechanism contributing to its cytotoxic effects is the induction of cell cycle arrest, predominantly at the G2/M transition phase, thereby inhibiting cancer cell proliferation.[2][4][5] This document provides a detailed technical overview of the molecular mechanisms and signaling pathways implicated in this compound-induced cell cycle arrest. It consolidates quantitative data from key studies, outlines detailed experimental protocols for investigating these effects, and presents visual diagrams of the core signaling cascades and experimental workflows.

Core Mechanism: G2/M Phase Cell Cycle Arrest

This compound consistently induces cell cycle arrest at the G2/M phase in various cancer cell lines, including hepatocellular carcinoma (HepG2), oral squamous cell carcinoma (OSCC), and breast cancer cells.[2][4][5] This arrest prevents cells from entering mitosis, ultimately leading to an anti-proliferative effect. The mechanism is initiated by the compound's ability to trigger DNA damage, specifically through DNA double-stranded breaks.[4][6] This damage activates a cascade of checkpoint signaling pathways that halt the cell cycle to allow for DNA repair or, if the damage is too severe, to initiate apoptosis. In some cancer cell lines, such as pancreatic cancer, this compound has also been observed to induce G0/G1 arrest.[7][8]

Key Signaling Pathways

The G2/M arrest induced by this compound is orchestrated by the modulation of several critical signaling pathways.

DNA Damage Response Pathway (ATM/Chk2)

Upon inducing DNA double-stranded breaks, this compound activates the Ataxia Telangiectasia Mutated (ATM) kinase, a primary sensor of this type of DNA damage.[4][9]

-

ATM Activation : this compound treatment leads to the phosphorylation and activation of ATM (at Ser1981).[4]

-

Chk2 Activation : Activated ATM then phosphorylates and activates the checkpoint kinase 2 (Chk2) (at Tyr68).[4]

-

Cdc25C Inhibition : Activated Chk2 subsequently phosphorylates and inactivates the cell division cycle 25C (Cdc25C) phosphatase (at Ser216).[4][6] Cdc25C is crucial for removing inhibitory phosphates from CDK1. Its inactivation ensures that CDK1 remains in an inactive state.

CDK1/Cyclin B1 Complex Regulation

The master regulator of the G2/M transition is the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B1 complex. This compound-induced signaling converges on this complex to enforce the cell cycle block.

-

Inhibitory Phosphorylation of CDK1 : Through the inhibition of Cdc25C, CDK1 (also known as Cdc2) remains phosphorylated at the inhibitory Tyr15 residue, keeping the complex inactive and preventing entry into mitosis.[4][6]

-

Cyclin B1 Upregulation : Studies show that this compound treatment leads to an accumulation of Cyclin B1.[4][6] This is a hallmark of G2/M arrest, where the mitotic cyclin accumulates but the complex is kept inactive by inhibitory phosphorylation on CDK1.

PI3K/Akt Pathway Inhibition

The PI3K/Akt pathway is a central signaling node for cell survival and proliferation. This compound has been shown to inhibit this pathway, which contributes to its anti-cancer effects.

-

Akt Inhibition : this compound treatment reduces both the expression and phosphorylation of Akt in hepatocellular carcinoma cells.[4]

-

Functional Role : Importantly, silencing Akt with siRNA was found to block this compound-induced cell cycle arrest, indicating that Akt inhibition is a critical component of the arrest mechanism.[4] Conversely, Akt silencing enhanced apoptosis, suggesting a switch from cell cycle arrest to cell death.[4]

MAPK Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathway is also affected by this compound, although its role can be context-dependent. In oral squamous carcinoma cells, this compound reduces the phosphorylation of ERK, p38, and JNK, which is linked to the induction of apoptosis.[2]

Caption: this compound-induced G2/M cell cycle arrest signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cell cycle distribution in various cancer cell lines.

Table 1: Effect of this compound on Cell Cycle Distribution in HepG2 Cells

| Treatment (48h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| Control (0 nM) | 60.1 ± 2.5 | 21.5 ± 1.8 | 18.4 ± 1.2 | [6][9] |

| This compound (62.5 nM) | 48.2 ± 3.1 | 20.9 ± 2.2 | 30.9 ± 2.7 | [6][9] |

| This compound (125 nM) | 35.6 ± 2.8 | 19.8 ± 1.9 | 44.6 ± 3.4 | [6][9] |

| Data are presented as mean ± SD from representative experiments. |

Table 2: Effect of this compound on Cell Cycle Regulatory Proteins in OSCC Cells

| Protein | Change upon this compound Treatment | Cancer Cell Lines | Reference |

| Cyclin A2 | Dose-dependent decrease | SCC-1, SCC-47 | [2] |

| Cyclin B1 | Dose-dependent decrease | SCC-1, SCC-47 | [2] |

| Cyclin D3 | Dose-dependent decrease | SCC-1, SCC-47 | [2] |

| Cdc2 (CDK1) | Dose-dependent decrease | SCC-1, SCC-47 | [2] |

| CDK4 | Dose-dependent decrease | SCC-1, SCC-47 | [2] |

| CDK6 | Dose-dependent decrease | SCC-1, SCC-47 | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for key experiments used to elucidate the effects of this compound on the cell cycle.

Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding : Seed cancer cells (e.g., HepG2, MCF-7) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment : Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentrations of this compound. Include untreated wells as a control.

-

Incubation : Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

-